7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound with a notable molecular structure and potential applications in scientific research. Its molecular formula is and it has a molecular weight of 477.6 g/mol. This compound is classified as a purine derivative, which is significant in various biochemical processes.
The synthesis of 7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione involves several chemical reactions typically centered around the modification of purine structures.
The detailed stepwise synthesis would typically be documented in specialized chemical literature or patents.
The molecular structure of the compound can be described as follows:
CC(COC1=NC2=C(N1CCN(C(=O)N2C)C)C(=O)N(C(=O)N2C)C)
QDSBPLPMQWJVAQ-UHFFFAOYSA-N
This structural information helps in understanding the compound's reactivity and potential interactions with biological systems.
The compound can undergo various chemical reactions typical for purine derivatives:
These reactions are crucial for modifying the compound to enhance its properties or to synthesize analogs with different biological activities.
The mechanism of action for this compound primarily involves its interaction with biological targets such as enzymes or receptors:
Experimental studies would typically elucidate the specific pathways affected by this compound through biochemical assays.
Relevant data from experimental analyses would provide insights into these properties.
7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione finds its applications primarily in scientific research:
This compound's diverse applications highlight its significance in advancing scientific knowledge and developing new therapeutic strategies.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: